molecular formula C15H13F3O3 B6384546 5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261958-95-5

5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384546
CAS RN: 1261958-95-5
M. Wt: 298.26 g/mol
InChI Key: DUNGUWVHTALOSF-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, or 5-DMP-3-TFMP, is a phenolic compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring phenolic compound phenol, and is used in a variety of experiments in organic and medicinal chemistry. 5-DMP-3-TFMP is a reactive compound with a melting point of 122-124°C, and is available in 95% purity.

Scientific Research Applications

5-DMP-3-TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as esters, amides, and acids. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters. 5-DMP-3-TFMP is also used in the synthesis of monomers and catalysts, and has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antiviral agents.

Mechanism of Action

The mechanism of action of 5-DMP-3-TFMP is not fully understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its reactivity. The trifluoromethyl group is believed to act as an electron-withdrawing group, increasing the electron density of the carbon atom to which it is attached. This increased electron density increases the reactivity of the compound and makes it more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-3-TFMP are not well understood. However, it has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation and pain. Inhibition of COX-2 by 5-DMP-3-TFMP has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-DMP-3-TFMP in lab experiments include its high purity and reactivity. The compound is available in 95% purity, making it suitable for use in a variety of experiments. In addition, its reactivity makes it suitable for use in a variety of synthetic reactions. The main limitation of 5-DMP-3-TFMP is its cost. The compound is relatively expensive, making it unsuitable for large-scale experiments.

Future Directions

The future directions for 5-DMP-3-TFMP are numerous. The compound has potential applications in the development of new pharmaceuticals, agrochemicals, and polymers. In addition, its ability to inhibit the enzyme COX-2 makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. Furthermore, its reactivity makes it a potential candidate for the development of new catalysts and monomers. Finally, its potential for use in the synthesis of a variety of organic compounds makes it a promising candidate for the development of new organic materials.

Synthesis Methods

5-DMP-3-TFMP can be synthesized through a simple two-step process involving the reaction of 2,5-dimethoxybenzaldehyde and trifluoromethyl phenol in the presence of an acid catalyst. In the first step, the aldehyde reacts with the trifluoromethyl phenol to form an intermediate compound, followed by the formation of the desired product, 5-DMP-3-TFMP, in the second step. The reaction is typically conducted at temperatures of 80-90°C and a pressure of 0.1-0.2 MPa.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-20-12-3-4-14(21-2)13(8-12)9-5-10(15(16,17)18)7-11(19)6-9/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNGUWVHTALOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686666
Record name 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol

CAS RN

1261958-95-5
Record name 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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